molecular formula C12H19NO B12835951 (4-(Butyl(methyl)amino)phenyl)methanol CAS No. 131719-58-9

(4-(Butyl(methyl)amino)phenyl)methanol

Cat. No.: B12835951
CAS No.: 131719-58-9
M. Wt: 193.28 g/mol
InChI Key: HSRLQYPBFUAKNF-UHFFFAOYSA-N
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Description

(4-(Butyl(methyl)amino)phenyl)methanol is a substituted aromatic compound featuring a phenyl ring with two functional groups: a hydroxymethyl (-CH2OH) group and a tertiary amine (-N(CH3)(C4H9)) at the para position. This structure confers unique physicochemical properties, including polarity from the hydroxyl and amino groups, and lipophilicity from the butyl chain.

Properties

CAS No.

131719-58-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[4-[butyl(methyl)amino]phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

HSRLQYPBFUAKNF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Butyl(methyl)amino)phenyl)methanol typically involves the reaction of 4-aminobenzyl alcohol with butyl bromide and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzyl alcohol attacks the alkyl halides, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Butyl(methyl)amino)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The butyl(methyl)amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Butyl(methyl)amino)benzoic acid.

    Reduction: 4-(Butyl(methyl)amino)phenylamine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-(Butyl(methyl)amino)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Butyl(methyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of (4-(Butyl(methyl)amino)phenyl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C12H19NO 193.29 (calculated) -CH2OH, -N(CH3)(C4H9) High polarity (hydroxyl/amine), moderate lipophilicity (butyl chain)
(4-Butylphenyl)methanol () C11H16O 164.24 -CH2OH, -C4H9 Lower polarity (no amine), higher lipophilicity
(4-(but-3-en-1-yl)phenyl)methanol () C11H14O 162.23 -CH2OH, -CH2CH2CH=CH2 Unsaturated chain increases reactivity (e.g., via Diels-Alder or hydrogenation)
(4-aminophenyl)(cyclopropyl)methanol () C10H13NO 163.22 -CH2OH, -NH2, cyclopropyl Amino group enhances hydrogen bonding; cyclopropyl introduces ring strain
Compound 275793-98-1 () C45H46N2O 630.86 -CH2OH, biphenyl core, multiple aryl amines High molecular weight, π-π stacking potential, complex synthesis
Key Observations:
  • Polarity and Solubility: The tertiary amine in this compound increases polarity compared to (4-Butylphenyl)methanol, likely improving water solubility. However, the butyl chain counterbalances this by contributing lipophilicity.
  • Reactivity: The unsaturated butenyl group in (4-(but-3-en-1-yl)phenyl)methanol offers sites for addition reactions, unlike the saturated analogs.
  • Crystallinity : Compounds with hydrogen-bonding groups (e.g., -OH, -NH2) exhibit stronger intermolecular interactions, as seen in crystal packing via C–H···O bonds ().
Yield and Efficiency:
  • Reductive amination typically achieves yields of 80–85% for related amines (), whereas alkylation may require harsher conditions and result in lower yields (e.g., 50–70%).

Spectroscopic and Analytical Data

  • NMR Spectroscopy: The tertiary amine in this compound would produce distinct 1H NMR signals: A singlet for N-methyl protons (~2.2–2.5 ppm). Broad signals for -OH and -NH protons (if protonated). Aromatic protons in the range of 6.5–7.5 ppm (cf. 4-Methoxybutyrylfentanyl in ).
  • IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C-N (~1250 cm⁻¹) would be prominent.

Biological Activity

(4-(Butyl(methyl)amino)phenyl)methanol, also known by its CAS number 131719-58-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the butyl(methyl)amino group enhances its lipophilicity, potentially increasing membrane permeability and allowing for better interaction with cellular targets.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown significant activity against various bacterial strains, suggesting that this compound may possess similar effects.

Enzyme Inhibition

Research has suggested that this compound may act as an enzyme inhibitor. In particular, it has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial efficacy of phenolic compounds found that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives, suggesting potential for further investigation into this compound's antimicrobial properties .
  • Enzyme Interaction :
    A pharmacological study highlighted the interaction of butylamine derivatives with cytochrome P450 enzymes. The study suggested that these compounds could modulate enzyme activity, leading to altered drug metabolism profiles. This finding is critical for understanding how this compound might influence pharmacokinetics in therapeutic settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition against S. aureus
AntimicrobialInhibition against E. coli
Enzyme InhibitionModulation of cytochrome P450

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